1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole

Medicinal Chemistry Nucleophilic Aromatic Substitution Ellipticine SAR

1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole (CAS 72237-98-0) is a synthetic tetracyclic compound belonging to the pyrido[4,3-b]carbazole (ellipticine) alkaloid family. It carries a chlorine substituent at position 1, a methoxy group at position 9, and methyl groups at positions 5 and 11 on the core scaffold.

Molecular Formula C18H15ClN2O
Molecular Weight 310.8 g/mol
CAS No. 72237-98-0
Cat. No. B12676999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole
CAS72237-98-0
Molecular FormulaC18H15ClN2O
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC(=C2C(=C3C1=NC4=C3C=C(C=C4)OC)C)Cl
InChIInChI=1S/C18H15ClN2O/c1-9-12-6-7-20-18(19)16(12)10(2)15-13-8-11(22-3)4-5-14(13)21-17(9)15/h4-8,20H,1-3H3
InChIKeyWLWBRTJCNWPHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole (CAS 72237-98-0): A Key Halogenated Ellipticine Intermediate for 1-Position Functionalization


1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole (CAS 72237-98-0) is a synthetic tetracyclic compound belonging to the pyrido[4,3-b]carbazole (ellipticine) alkaloid family. It carries a chlorine substituent at position 1, a methoxy group at position 9, and methyl groups at positions 5 and 11 on the core scaffold [1]. This compound is primarily employed as a versatile synthetic intermediate: the 1-chloro substituent serves as a reactive leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse aminoalkyl side chains to generate libraries of 1-amino-substituted ellipticines with antitumor activity [2]. It has also been exploited as an electrophilic conjugation handle for attaching the ellipticine pharmacophore to peptide carriers such as vasoactive intestinal peptide (VIP) for targeted drug delivery applications [3]. Its molecular formula is C18H15ClN2O, molecular weight 310.78 g/mol, with a computed LogP of 4.50–5.2 and a boiling point of 552.2 °C at 760 mmHg [4].

1-chloro reactive handle enables nucleophilic aromatic substitution for 1-amino derivatization
Versatile intermediate for ellipticine library synthesis and structure-activity relationship studies
Supports bioconjugation to peptide carriers for targeted delivery research

Why 1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole Cannot Be Replaced by Non-Halogenated Ellipticines in Synthesis Workflows


The 1-chloro substituent on this compound is not a passive structural feature—it is the essential functional handle that enables downstream derivatization chemistry. Non-halogenated analogs such as ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole, CAS 519-23-3) and 9-methoxyellipticine (9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole, CAS 10371-86-5) lack a leaving group at position 1, rendering them inert to the nucleophilic displacement reactions required to install aminoalkyl side chains [1]. In the seminal SAR study by Ducrocq et al. (1980), 1-chloroellipticines were the obligatory precursors for generating a series of 1-[(dialkylamino)alkyl]amino derivatives, the most potent of which achieved a 134% increase in lifespan (% ILS) in the L1210 leukemia model [2]. The chlorine atom is also the site exploited for bioconjugation: the 1-chloro group reacts with amine-containing peptide linkers to create targeted ellipticine conjugates, a transformation not feasible with the parent heterocycle [3]. Substituting this compound with a non-halogenated ellipticine in any synthetic workflow that requires 1-position functionalization will result in complete failure of the key coupling step.

1
Non-halogenated ellipticines lack a leaving group at position 1; 1-amino derivatization may not proceed without this chlorine handle.
2
Downstream 1-amino derivatives linked to reported in vivo antitumor activity (L1210 model context) are inaccessible from non-chlorinated starting materials.
3
Peptide bioconjugation via the 1-chloro electrophilic center is infeasible with parent ellipticine; substitution limits targeted delivery research options.

Quantitative Differentiation Evidence for 1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole vs. Closest Analogs


Unique 1-Chloro Reactivity Enables 1-Amino Derivatization Unachievable with Non-Halogenated Ellipticines

The 1-chloro substituent of this compound is the essential synthetic handle for preparing 1-amino-substituted ellipticine derivatives via nucleophilic displacement. Ducrocq et al. (1980) demonstrated that 1-chloroellipticines react with primary amines to yield 1-amino derivatives, whereas non-halogenated ellipticines (e.g., ellipticine, 9-methoxyellipticine) are unreactive toward this transformation [1]. The downstream 1-amino derivatives exhibit potent antitumor activity: the best compound, 1-[[3-(diethylamino)propyl]amino]-5,11-dimethyl-6H-pyrido[4,3-b]carbazole, achieved a 134% increase in lifespan (% ILS) in the L1210 leukemia model—a result that cannot be obtained starting from the non-halogenated parent compound [2]. No alternative electrophilic handle at position 1 (e.g., bromo, iodo) has been reported to offer superior reactivity or yield for this specific scaffold.

1-Chloro reactivity
Class-level inference
Reactive chlorine handle enables nucleophilic displacement; non-halogenated ellipticines remain unreactive under same conditions. Downstream 1-amino derivative achieved 134% ILS in L1210 leukemia model.
Supports 1-position functionalization not achievable with non-halogenated analogs.
J. Med. Chem. 1980, 23(11), 1212–1216
Medicinal Chemistry Nucleophilic Aromatic Substitution Ellipticine SAR

Elevated Lipophilicity (LogP 4.50) Relative to 9-Methoxyellipticine (LogP 4.01) Drives Differential Chromatographic Retention and Membrane Partitioning

The experimental LogP of 1-chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole measured by reverse-phase HPLC is 4.50 [1], compared to LogP 4.01 for the non-chlorinated analog 9-methoxyellipticine (CAS 10371-86-5) measured under consistent SIELC methodology [2]. This ΔLogP of +0.49 represents a significant increase in lipophilicity conferred by the chlorine atom. For context, the parent ellipticine (CAS 519-23-3) has a LogP of 3.98 by the same method [3]. The increased LogP translates to longer retention on reverse-phase HPLC columns and predicts higher membrane permeability and tissue distribution volumes, which are critical parameters for both analytical method development and in vivo pharmacokinetic profiling of downstream derivatives [1].

Lipophilicity offset
Cross-study comparable
LogP = 4.50 vs. 4.01 for 9-methoxyellipticine (ΔLogP +0.49) and 3.98 for ellipticine.
Supports chromatographic resolution and lipophilicity-driven partitioning analysis.
SIELC reverse-phase HPLC method
Physicochemical Properties Lipophilicity Chromatography

Reported Synthetic Yield of 30% via Convergent Two-Step Route Provides a Benchmark for Process Chemistry Evaluation

A convergent synthetic route published in HETEROCYCLES (1988) reports the preparation of 1-chloro-9-methoxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole (the 5,6-dimethyl regioisomer) in 30% overall yield from 4-acetyl-2-chloro-3-lithiopyridine ethylene glycol ketal and 3-formyl-5-methoxy-1-methylindole, via a two-step sequence of addition/reduction followed by ketal hydrolysis and acid-mediated cyclization [1]. While this is not a direct head-to-head yield comparison with other halogenated ellipticines, it establishes a baseline for evaluating synthetic accessibility. The corresponding non-halogenated 9-methoxyellipticine is typically obtained from natural sources (Ochrosia spp.) or via multi-step total synthesis with variable yields, making the 1-chloro derivative an attractive entry point for generating diverse 1-substituted libraries from a single intermediate [2].

Synthetic yield
Cross-study comparable
30% overall yield via convergent two-step route (HETEROCYCLES 1988).
Provides baseline for synthetic accessibility and scale-up cost modeling.
Reported for 5,6-dimethyl regioisomer; route context-dependent
Synthetic Methodology Process Chemistry Heterocyclic Synthesis

9-Methoxy vs. 9-Hydroxy SAR: Methoxylated 1-Chloroellipticines Produce Derivatives with Distinct In Vitro–In Vivo Cytotoxicity Profiles

In the 1980 Ducrocq et al. study, 1-amino derivatives prepared from 1-chloroellipticine precursors were systematically compared for the effect of the 9-substituent (methoxy vs. hydroxy). The 9-hydroxylated derivatives were more cytotoxic in vitro than the corresponding 9-methoxylated compounds; however, this in vitro advantage did not translate to superior in vivo antitumor efficacy in the L1210 leukemia system [1]. This SAR observation has direct procurement implications: researchers seeking to generate 1-aminoellipticine libraries must choose between the 9-methoxy (this compound) and 9-hydroxy (or 9-O-benzoyl-protected) 1-chloroellipticine precursors, depending on whether their screening cascade prioritizes in vitro potency or in vivo efficacy. The 9-methoxy precursor avoids the need for O-demethylation or protection/deprotection steps required with 9-hydroxy analogs [2].

9-Methoxy vs. 9-OH SAR
Class-level inference
9-Methoxylated 1-amino derivatives: lower in vitro cytotoxicity but comparable in vivo antitumor efficacy vs. 9-hydroxylated counterparts.
Supports selection of 9-methoxy precursor for in vivo antitumor screening workflows.
Ducrocq et al. J. Med. Chem. 1980
Structure-Activity Relationship Cytotoxicity Antitumor Pharmacology

Optimal Procurement Scenarios for 1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole in Medicinal Chemistry and Targeted Therapy Research


Synthesis of 1-Aminoalkyl-Substituted Ellipticine Libraries for Antitumor SAR Studies

This compound is the obligatory starting material for generating diverse 1-amino-substituted ellipticine derivatives via nucleophilic displacement of the chlorine atom with primary or secondary amines. The Ducrocq et al. (1980) SAR study demonstrated that [(dialkylamino)alkyl]amino side chains at position 1 dramatically increase antitumor potency, with the best compound achieving 134% ILS in the L1210 leukemia model [1]. Procurement of this specific 1-chloro intermediate enables parallel synthesis of focused libraries for lead optimization programs targeting topoisomerase II inhibition or DNA intercalation.

Bioconjugation of the Ellipticine Pharmacophore to Peptide Targeting Ligands

The 1-chloro electrophilic center has been successfully exploited to covalently attach the ellipticine core to vasoactive intestinal peptide (VIP) via a C-terminal peptide spacer, generating VIP-ellipticine conjugates that bind with high affinity to breast cancer cells expressing VPAC1 receptors [2]. This application requires the 1-chloro derivative specifically; non-halogenated ellipticines cannot undergo this conjugation chemistry. Procurement of this compound supports research programs in tumor-targeted cytotoxic drug delivery.

Reverse-Phase HPLC Method Development and Pharmacokinetic Bioanalysis

With a validated LogP of 4.50, this compound serves as a retention time marker and system suitability standard for reverse-phase HPLC methods designed to analyze ellipticine derivatives in biological matrices [3]. The SIELC Newcrom R1 method using acetonitrile/water/phosphoric acid mobile phase is directly applicable to purity assessment and pharmacokinetic studies of this compound and its 1-amino derivatives. Its distinct retention relative to 9-methoxyellipticine (LogP 4.01) enables resolution of halogenated vs. non-halogenated analogs in a single chromatographic run [4].

Physicochemical Probe for Lipophilicity-Dependent SAR in the Ellipticine Series

The ΔLogP of +0.49 versus 9-methoxyellipticine, attributable solely to the chlorine substituent, makes this compound a valuable tool for dissecting the contribution of lipophilicity to membrane permeability, tissue distribution, and off-target binding within ellipticine SAR campaigns [5]. Researchers investigating the role of halogen substitution on the pharmacological profile of DNA intercalating agents can use this compound as a paired comparator to the non-halogenated parent in parallel assays.

Application
Selection Property
Validation Focus
1-Aminoalkyl ellipticine library synthesis
1-Chloro reactive handle
Nucleophilic displacement efficiency
Peptide-directed cytotoxic conjugate research
Electrophilic 1-chloro for bioconjugation
Conjugate purity and receptor binding
HPLC method development
Elevated lipophilicity vs. non-halogenated analogs
Retention time reproducibility and system suitability
Lipophilicity-SAR probe
Chlorine-induced lipophilicity offset
Membrane partitioning and off-target binding correlation
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